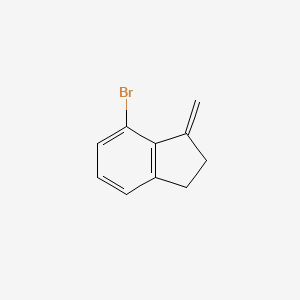

7-Bromo-1-methylene-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9Br |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

4-bromo-3-methylidene-1,2-dihydroindene |

InChI |

InChI=1S/C10H9Br/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4H,1,5-6H2 |

InChI Key |

RLERBVHQHGKMMT-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Contextualization Within Indene and Bromo Indene Chemistry

The indene (B144670) framework, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a foundational structure in organic chemistry. Its derivatives, known as indenes, are crucial precursors and intermediates in medicinal chemistry and materials science. bohrium.comsemanticscholar.org The dihydroindene (or indane) scaffold, in particular, is a component of various biologically active molecules with properties including anti-inflammatory and antioxidant effects. researchgate.net

The introduction of a bromine atom onto the indene ring system, creating bromo-indenes, significantly enhances the synthetic utility of the scaffold. The bromine atom serves as a versatile "synthetic handle," enabling a wide array of chemical transformations. acs.orgnih.gov It is particularly valuable for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nobelprize.orgnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nobelprize.orgyoutube.com

In the specific case of 7-Bromo-1-methylene-2,3-dihydro-1H-indene, the bromine atom is positioned on the aromatic ring at the C-7 position. This placement makes it an ideal site for modifications that can extend the molecular framework or introduce new functional groups without interfering with the reactivity of the five-membered ring. Bromo-indene precursors are frequently employed in the synthesis of strategically substituted indene derivatives, which serve as building blocks for high-efficiency metallocene catalysts used in olefin polymerization. semanticscholar.org

Table 1: Role of Bromo-Indene Scaffolds in Synthesis

| Feature | Description | Key Applications |

|---|---|---|

| Indene Core | A bicyclic aromatic hydrocarbon (C₉H₈) serving as a rigid molecular backbone. | Precursor for pharmaceuticals, ligands, and functional materials. |

| Bromo-Substituent | A halogen atom (Br) attached to the indene ring, typically on the aromatic portion. | Acts as a leaving group and a handle for functionalization. |

| Key Reactions | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), nucleophilic substitution. | Formation of C-C and C-heteroatom bonds for creating complex molecules. |

Structural Peculiarities and Reactivity Implications of the 1 Methylene Moiety

The most distinctive feature of 7-Bromo-1-methylene-2,3-dihydro-1H-indene is the exocyclic double bond at the C-1 position, known as the 1-methylene moiety. This structural element transforms the otherwise saturated five-membered ring of the indane skeleton into a more reactive and electronically significant system.

The presence of this conjugated system means that addition reactions can potentially result in different products. For instance, in reactions analogous to those with conjugated dienes, 1,2-addition would result in the addition of the electrophile and nucleophile directly across the exocyclic double bond, while a 1,4-addition type mechanism could involve the aromatic system, leading to more complex rearrangements. youtube.com The specific outcome is often dictated by reaction conditions, such as temperature and the nature of the reagents involved. youtube.com Furthermore, the methylene (B1212753) group can participate in cycloaddition reactions, acting as a dienophile or, in some contexts, as part of a larger diene system, further expanding its synthetic potential. researchgate.netresearchgate.net

Table 2: Reactivity of the 1-Methylene Group

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Electrophilic Addition | The double bond attacks an electrophile (e.g., HBr, Br₂), forming a resonance-stabilized carbocation intermediate. | Formation of 1-(halomethyl)-7-bromo-2,3-dihydro-1H-indene derivatives. |

| Cycloaddition | The C=C double bond acts as a 2π-electron component in reactions like the Diels-Alder reaction. | Synthesis of spirocyclic compounds where a new ring is fused at the C-1 position. |

| Hydrogenation | Catalytic reduction of the double bond. | Conversion to 7-Bromo-1-methyl-2,3-dihydro-1H-indene. |

Overview of Key Research Areas and Methodological Approaches

Strategies for the Construction of the 2,3-Dihydro-1H-indene Scaffold

The creation of the indene core is a critical step that dictates the potential for further functionalization. Modern organic synthesis employs a variety of powerful techniques, including transition metal-catalyzed reactions, acid-catalyzed cyclizations, and radical-mediated pathways, to build this valuable scaffold with high efficiency and control.

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis offers a versatile and powerful toolkit for the formation of carbon-carbon bonds and the construction of complex cyclic systems like the 2,3-dihydro-1H-indene scaffold. researchgate.netrsc.org These methods often proceed under mild conditions with high atom economy and selectivity.

Palladium-catalyzed reactions are prominent in this area. For instance, a highly efficient ligand-free Suzuki coupling process has been developed for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to indenes. semanticscholar.org This reaction, using Pd(OAc)2 in a PEG400/TBAB system, couples 4-bromo-2-methylindan-1-one with various arylboronic acids in quantitative yields, often with catalyst loadings as low as 0.005 mol%. semanticscholar.org

Rhodium catalysts have been utilized for the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org The regioselectivity of this annulation is dependent on the steric properties of the alkyne substituent. organic-chemistry.org Similarly, ruthenium catalysts, such as TpRuPPh3(CH3CN)2PF6, can catalyze the cycloisomerization of 2-alkyl-1-ethynylbenzene derivatives into substituted indenes through a mechanism involving a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org Gold and platinum salts (e.g., PtCl2, AuCl3) are also effective in catalyzing the cycloisomerization of enynes, activating the alkyne for nucleophilic attack by the tethered arene. organic-chemistry.org

Nickel catalysis has recently been highlighted for its ability to direct the regio- and stereoselective hydrosilylation of allenes, which can be precursors for functionalized cyclic systems. nih.gov While not a direct indene synthesis, these methods showcase the control achievable with transition metals in preparing complex building blocks. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Indene Scaffolds

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(OAc)2 / TBAB / PEG400 | 4-Bromo-2-methylindan-1-one, Arylboronic acids | 4-Aryl-2-methyl-1H-indanone | Ligand-free, very low catalyst loading, high yields. semanticscholar.org |

| Rh(I) catalyst | 2-(Chloromethyl)phenylboronic acid, Alkynes | Indene derivatives | Regioselectivity dependent on alkyne sterics. organic-chemistry.org |

| TpRuPPh3(CH3CN)2PF6 | 2-Alkyl-1-ethynylbenzenes | 1-Substituted-1H-indenes | Proceeds via a 1,5-hydrogen shift mechanism. organic-chemistry.org |

| FeCl3 | N-benzylic sulfonamides, Internal alkynes | Functionalized indenes | Involves cleavage of C(sp3)-N bonds. organic-chemistry.org |

Brønsted Acid-Catalyzed Cyclizations to Indene Derivatives

Brønsted acid catalysis provides a metal-free alternative for constructing the indene scaffold, often proceeding through cationic intermediates. nih.govacs.orgorganic-chemistry.org A particularly effective strategy involves the cyclization of diaryl- or alkyl aryl-1,3-dienes using a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). nih.govorganic-chemistry.org

This method is highly efficient, affording a variety of substituted indenes in good to excellent yields under mild conditions. acs.orgorganic-chemistry.org The reaction mechanism is proposed to initiate with a Markovnikov protonation of the diene, which selectively forms a stable benzylic carbocation. organic-chemistry.org This is followed by an intramolecular electrophilic attack on the adjacent aromatic ring (cationic cyclization) to form an arenium ion intermediate. acs.org The final step is a deprotonation event that regenerates the acid catalyst and yields the indene product. acs.orgorganic-chemistry.org This pathway demonstrates high regioselectivity, as the reaction proceeds through the most stable carbocation intermediate. acs.org The versatility of this method allows for the synthesis of indenes with a range of electron-donating and electron-withdrawing groups. organic-chemistry.org

Table 2: Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

| Catalyst (mol%) | Substrate | Solvent | Yield |

| TfOH (5) | 2,3-Diaryl-1,3-dienes | Dichloromethane (DCM) | Good to Excellent organic-chemistry.org |

| TfOH (5) | Alkyl Aryl-1,3-dienes | Dichloromethane (DCM) | Good to Excellent organic-chemistry.org |

Radical Cyclization Pathways

Radical cyclizations offer a unique approach to the synthesis of cyclic structures, including the indene scaffold, by harnessing the reactivity of open-shell intermediates. rsc.org These reactions can form multiple bonds in a single step through cascade processes and are often initiated photochemically, thermally, or with a radical initiator.

One fundamental pathway to the indene core involves the reaction of benzyl (B1604629) radicals with acetylene. nih.gov This reaction, which occurs under combustion-like conditions, proceeds through the initial addition of the benzyl radical to acetylene, followed by cyclization and subsequent hydrogen atom loss to form the aromatic indene structure. nih.gov This method highlights a direct route to the parent indene from simple, readily available precursors. nih.gov

More complex indene precursors, such as 1-indanones, can be synthesized via metal-free, three-component radical cascade reactions. rsc.org For example, the reaction of enynones with an azide (B81097) source (TMSN3) and a halogen source (N-iodosuccinimide or N-bromosuccinimide) triggers a sequence involving radical addition, a 5-exo-dig cyclization, and radical coupling. rsc.org This process efficiently constructs the five-membered ring of the indanone while simultaneously installing functional groups for further elaboration. rsc.org

Selective Bromination Techniques for Indene Systems

Once the indene or a precursor scaffold is constructed, the next critical step is the selective introduction of substituents. Bromination is a key transformation, as the resulting bromoindenes are versatile intermediates for cross-coupling reactions and other functionalizations. Achieving regioselectivity in the bromination of the indene system is paramount.

Regioselective Bromination of Indene Derivatives

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto the benzene (B151609) ring of the indene system. nih.gov The position of bromination is directed by the electronic properties of the existing substituents and the reaction conditions. nih.govwku.edu Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS). nih.govgoogle.com

The use of catalysts can significantly enhance regioselectivity. For instance, shape-selective zeolite catalysts (HY or HMor) in combination with a Lewis acid can direct bromination to specific positions, such as the para-position of a substituted benzene ring. google.com For indazole systems, which are structurally related to indenes, N-bromosuccinimide has been shown to regioselectively brominate the C7 position on the benzene ring, influenced by directing groups at the C4 position. nih.gov

Reaction conditions, including the choice of solvent and base, can also control the outcome. The bromination of 5,6-dimethoxyindan-1-one with Br2 in acetic acid yields the 2,4-dibromo product, whereas conducting the reaction in the presence of a base like potassium hydroxide (B78521) leads to the monobrominated 4-bromo-5,6-dimethoxyindan-1-one. researchgate.net This highlights the ability to selectively target either the aromatic ring or the alpha-position of the ketone by modifying the reaction environment.

Table 3: Conditions for Regioselective Bromination of Indanones

| Substrate | Reagent | Conditions | Product | Ref |

| 5,6-Dimethoxyindan-1-one | Br2 | Acetic Acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | researchgate.net |

| 5,6-Dimethoxyindan-1-one | Br2 | KOH, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | researchgate.net |

| 4-Sulfonamido-1H-indazoles | NBS | - | 7-Bromo-4-sulfonamido-1H-indazoles | nih.gov |

Photochemical Bromination Methodologies

Photochemical bromination involves the use of light to initiate the reaction, typically generating bromine radicals which can participate in substitution or addition reactions. rsc.org This technique is particularly useful for allylic or benzylic bromination but can also be applied to aromatic systems.

The photobromination of indan-1-one derivatives using bromine and a 150 W projector lamp in carbon tetrachloride can lead to a mixture of products, including dibromo and tribromo species, depending on the reaction time and substrate. tubitak.gov.tr For example, the photobromination of 2-methyl indanone resulted in a mixture of tribromo indanone, dibromo indanone, and monobromo indandione. tubitak.gov.tr Similarly, the thermal or photochemical bromination of octahydro-1H-indene can lead to the formation of multiple brominated isomers. semanticscholar.org

In some cases, photochemical conditions can provide access to unique products. The reaction of benz[f]indene with bromine while irradiating with a projector lamp in refluxing carbon tetrachloride afforded tribromobenz[f]indane and tribromobenz[f]indene. researchgate.net The mechanism of photochemical bromination of arenes can be complex, potentially involving the reversible formation of adducts, with the final distribution of isomers resulting from the relative stabilities and elimination pathways of these intermediates. rsc.org

Introduction of the 1-Methylene Group: Advanced Wittig and Related Olefination Reactions

The conversion of a ketone to an alkene is a cornerstone of organic synthesis, and the introduction of the 1-methylene group onto the 7-bromo-2,3-dihydro-1H-inden-1-one precursor is typically achieved through olefination reactions. The Wittig reaction and its more modern counterparts are principal methods for this transformation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The classical Wittig reaction utilizes a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert a ketone into a terminal alkene. wikipedia.org This ylide is prepared by treating a methyltriphenylphosphonium (B96628) halide with a strong base. The reaction of the ylide with the ketone proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com A significant advantage of the Wittig reaction is the unambiguous placement of the double bond, which is critical for the synthesis of this compound. wikipedia.org

However, the basicity of standard Wittig reagents can sometimes lead to side reactions, especially with substrates that are prone to enolization. For sterically hindered ketones or sensitive substrates, more advanced and less basic olefination reagents are often preferred.

Tebbe and Petasis Reagents:

The Tebbe reagent, (C₅H₅)₂TiCH₂ClAl(CH₃)₂, and the Petasis reagent (dimethyltitanocene), are powerful alternatives for methylenation. santiago-lab.comwikipedia.orgslideshare.net These titanium-based reagents are known for their high reactivity and broad substrate scope, including the olefination of sterically hindered ketones. wikipedia.orgchem-station.com The active species is believed to be a Schrock carbene (Cp₂Ti=CH₂), which undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. santiago-lab.com This intermediate then fragments to yield the methylene product. santiago-lab.com

A key advantage of the Tebbe reagent is its lower basicity compared to many Wittig ylides, which minimizes the risk of racemization at adjacent stereocenters or other base-mediated side reactions. wikipedia.org Furthermore, the Tebbe reagent can successfully methylenate a wider range of carbonyl-containing functional groups. chem-station.comorganicreactions.org In molecules with multiple carbonyl groups, such as a ketone and an ester, the Tebbe reagent can often selectively react with the ketone. wikipedia.org The Petasis reagent offers similar reactivity to the Tebbe reagent and can be easier to prepare and handle. santiago-lab.com

The choice of olefination reagent for the synthesis of this compound from 7-bromo-2,3-dihydro-1H-inden-1-one would depend on the specific reaction conditions and the presence of other functional groups. Below is a comparative table of these olefination methods.

| Reagent/Reaction | Typical Precursors | Key Features | Advantages |

| Wittig Reaction | Methyltriphenylphosphonium halide + strong base | Forms a phosphonium ylide | Unambiguous double bond placement. wikipedia.org |

| Tebbe Reagent | Titanocene dichloride + trimethylaluminum | Forms a titanium Schrock carbene intermediate. santiago-lab.comchem-station.com | High reactivity, low basicity, suitable for sterically hindered ketones. wikipedia.orgchem-station.com |

| Petasis Reagent | Titanocene dichloride + methyl lithium or Grignard | Also forms a titanium Schrock carbene. santiago-lab.com | Similar to Tebbe reagent, can be easier to prepare. santiago-lab.com |

Chemo- and Regioselectivity in Multi-Substituted Indene Synthesis

The synthesis of a multi-substituted indene like this compound requires careful control of chemo- and regioselectivity, particularly during the formation of the indanone precursor, 7-bromo-1-indanone. The placement of the bromine atom at the C-7 position is a critical challenge.

Intramolecular Friedel-Crafts acylation is a common method for constructing the indanone ring system. d-nb.infonih.govresearchgate.netruc.dk This typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The regiochemical outcome of this cyclization is governed by the directing effects of the substituents on the aromatic ring. To achieve the desired 7-bromo substitution, the starting material must be appropriately substituted to favor cyclization at the position ortho to the bromo group.

For instance, starting with a 3-(meta-bromophenyl)propionic acid derivative, the bromine atom, being an ortho-, para-director (though deactivating), would direct the acylium ion to the positions ortho and para to itself. Careful selection of starting materials and reaction conditions is necessary to favor the formation of the 7-bromo isomer over other potential regioisomers. The use of specific Lewis acids and reaction conditions can influence the regioselectivity of the Friedel-Crafts reaction. d-nb.inforesearchgate.net

Furthermore, the synthesis must be chemoselective, meaning that the reactions should selectively target the desired functional group without affecting others present in the molecule. For example, during the olefination of 7-bromo-1-indanone, the chosen reagent must react with the ketone function without interacting with the bromo substituent or the aromatic ring. The aforementioned Wittig, Tebbe, and Petasis reactions are generally highly chemoselective for carbonyl groups.

The following table outlines some synthetic strategies for controlling selectivity in the synthesis of substituted indanones.

| Synthetic Step | Reaction Type | Key Challenge | Strategy for Selectivity |

| Indanone Ring Formation | Intramolecular Friedel-Crafts Acylation | Regioselective formation of the 7-bromo isomer. | Use of appropriately substituted 3-arylpropionic acid precursors and optimized Lewis acid catalysts. d-nb.infonih.gov |

| Introduction of Methylene Group | Olefination (e.g., Wittig, Tebbe) | Chemoselective reaction with the ketone in the presence of the bromo substituent. | Use of carbonyl-specific reagents like phosphonium ylides or titanium carbenes. wikipedia.orgwikipedia.org |

Electrophilic and Nucleophilic Reactivity at the Methylene and Bromine Centers

The reactivity of this compound is dictated by two primary functional groups: the exocyclic methylene group and the bromine atom attached to the aromatic ring. The exocyclic double bond is electron-rich and serves as a site for electrophilic attack. In contrast, the carbon atom bearing the bromine is susceptible to nucleophilic substitution, a common reaction for aryl halides.

Electrophilic addition to the methylene group proceeds via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. Protonation of the exocyclic double bond can lead to a tertiary carbocation, which is stabilized by the adjacent aromatic ring. This intermediate can then be trapped by a nucleophile. For instance, in the presence of a protic acid like HBr, the reaction would proceed through a mechanism involving the formation of a stable carbocation, followed by the attack of the bromide ion. libretexts.orgpressbooks.pubyoutube.com

The bromine atom at the 7-position, being a good leaving group, allows for nucleophilic substitution reactions. These reactions are fundamental in diversifying the functionality of the indene core. A variety of nucleophiles can displace the bromide, leading to a wide range of substituted indene derivatives. While direct nucleophilic aromatic substitution is generally challenging, transition metal-catalyzed cross-coupling reactions provide an efficient route for the substitution of the bromine atom.

Below is a table summarizing the expected reactivity at the two centers:

| Reactive Center | Type of Reactivity | Reagents/Conditions | Expected Intermediate |

| Methylene Group | Electrophilic Addition | Protic Acids (e.g., HBr), Halogens (e.g., Br₂) | Tertiary Carbocation |

| Bromine Center | Nucleophilic Substitution | Strong Nucleophiles, Transition Metal Catalysts | Meisenheimer Complex (for SNAr), Organometallic Species |

Radical Reactions and Polymerization Initiation Mechanisms

The exocyclic methylene group of this compound makes it a potential monomer for radical polymerization. uliege.be The polymerization can proceed through different mechanisms, including radical ring-retaining polymerization (rRRP) and radical ring-opening polymerization (rROP). In rRRP, the indene ring system is preserved as a pendant group on the polymer backbone. Conversely, rROP would involve the opening of the five-membered ring, incorporating functional groups into the polymer backbone. uliege.be

Furthermore, the bromine atom on the aromatic ring can serve as an initiator for Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.eduyoutube.com In ATRP, a transition metal complex reversibly activates and deactivates the dormant polymer chain, which is capped with a halogen atom. acs.orgyoutube.com This allows for the controlled synthesis of polymers with well-defined architectures and low polydispersity. The mechanism involves the homolytic cleavage of the carbon-bromine bond, initiated by a transition metal catalyst, to generate a radical that can then propagate by adding to monomer units. acs.org

The general mechanism for ATRP initiation with a bromo-functionalized compound is as follows:

Activation: R-Br + Mtn / Ligand ⇌ R• + Mtn+1Br / Ligand

Propagation: R• + Monomer → P1•

Deactivation: Pn• + Mtn+1Br / Ligand ⇌ Pn-Br + Mtn / Ligand

This controlled radical process allows for the synthesis of well-defined polymers where the bromine atom from the initiator becomes the end group of the polymer chain and can be further functionalized. cmu.eduresearchgate.net

Isomerization and Rearrangement Processes of Substituted Indenes

Substituted indenes, including derivatives of this compound, can undergo various isomerization and rearrangement reactions, driven by the formation of more stable isomers.

Quantum chemical calculations on related methylene indene radicals have shown that isomerization between 1-methylene and 2-methylene indenes can occur. researchgate.net This process involves the movement of the methylene group and a hydrogen atom, proceeding through several transition states and intermediates. researchgate.net For this compound, a similar isomerization to the more stable endocyclic double bond isomer, 7-bromo-1-methyl-1H-indene, is plausible, particularly under acidic or basic conditions or upon heating.

Indene derivatives can undergo ring expansion reactions to form more stable naphthalene (B1677914) systems. nih.govresearchgate.netresearchgate.netrsc.org Recent studies have demonstrated photoredox-enabled functionalized carbon-atom insertion into the indene core as a method for this transformation. nih.govresearchgate.net The mechanism is proposed to involve a radical chain process initiated by a photocatalyst, such as a ruthenium complex. nih.govresearchgate.net For a substituted indene like this compound, such a ring expansion would lead to the formation of a substituted dihydronaphthalene derivative. The potential energy surfaces for ring expansion in methylene indene radicals have been studied computationally, revealing pathways that involve the cleavage of the five-membered ring and subsequent formation of a six-membered ring. researchgate.net

The 2,3-dihydro-1H-indene core contains benzylic hydrogens that are susceptible to hydrogen atom abstraction by radicals. The resulting radical can then undergo further reactions. Theoretical studies on related systems have investigated the thermodynamics and kinetics of hydrogen atom abstraction. The stability of the resulting radical plays a key role in the feasibility of this pathway. In the case of this compound, hydrogen abstraction from the C-3 position would lead to a resonance-stabilized radical.

Role of Catalysis in Modulating Reaction Pathways and Selectivity

Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving this compound. Both the exocyclic double bond and the aryl bromide moiety can be selectively targeted with the appropriate catalytic system.

Transition metal catalysis is particularly important for functionalizing the aryl bromide portion of the molecule through cross-coupling reactions.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are highly effective for aryl bromides. nih.govnih.govmdpi.comrsc.org The general catalytic cycle for a Suzuki coupling, for instance, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. mdpi.com For this compound, these reactions would allow for the introduction of a wide range of aryl, alkyl, or alkynyl substituents at the 7-position.

Ruthenium (Ru) Catalysis: Ruthenium catalysts have been employed in ring-expansion reactions of indenes. nih.govresearchgate.net As mentioned earlier, photoredox catalysis with Ru complexes can facilitate carbon-atom insertion to form naphthalene derivatives. nih.govresearchgate.net

Iron (Fe) and Nickel (Ni) Catalysis: Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions of aryl halides. rsc.orgnih.govrsc.orgnih.govoaepublish.com The mechanisms of nickel-catalyzed cross-couplings can be complex and may involve different oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)). oaepublish.com For example, the electrochemical homo-coupling of aryl bromides catalyzed by nickel is proposed to proceed through a Ni(I)/Ni(III) catalytic cycle. rsc.org These catalysts can be effective for coupling aryl bromides with a variety of partners, including those that are challenging for palladium-based systems. nih.gov

The table below provides a summary of transition metal-catalyzed reactions applicable to this compound:

| Catalyst | Reaction Type | Mechanistic Features |

| Palladium (Pd) | Suzuki, Heck, Sonogashira Coupling | Involves Pd(0)/Pd(II) catalytic cycles; oxidative addition, transmetalation, reductive elimination. nih.govmdpi.com |

| Ruthenium (Ru) | Ring Expansion | Photoredox catalysis, radical chain mechanism. nih.govresearchgate.net |

| Iron (Fe) | Cross-Coupling | Often involves radical pathways and can be used for challenging couplings. |

| Nickel (Ni) | Cross-Coupling | Can proceed through various catalytic cycles (e.g., Ni(0)/Ni(II), Ni(I)/Ni(III)); cost-effective alternative to Pd. rsc.orgoaepublish.com |

Organocatalysis and Non-Metal Catalytic Systems

A review of the current scientific literature reveals a notable absence of studies focused on the application of organocatalysis and non-metal catalytic systems to transformations involving this compound. While organocatalysis has emerged as a powerful tool for a wide array of asymmetric syntheses, its specific application to this particular bromo-functionalized methyleneindene derivative has not been documented in available research.

General principles of organocatalysis involve the use of small organic molecules to accelerate chemical reactions. These catalysts can operate through various activation modes, such as iminium ion formation, enamine activation, or hydrogen bonding, to facilitate a diverse range of transformations including cycloadditions, Michael additions, and aldol (B89426) reactions. beilstein-journals.orgresearchgate.net The field has seen significant advancements, with catalysts like proline, thioureas, and chiral phosphoric acids being employed to achieve high levels of enantioselectivity in the synthesis of complex molecules. beilstein-journals.org

The synthesis of indene cores and their derivatives is an active area of research, with various catalytic methods being developed. organic-chemistry.org These often involve metal catalysis, such as palladium-catalyzed Suzuki coupling reactions to introduce aryl groups onto an indanone precursor, which is then converted to the indene. semanticscholar.org Brønsted and Lewis acid-catalyzed cyclizations are also employed to construct the indene framework itself.

However, despite the broad utility of both organocatalysis and the synthetic interest in indene derivatives, the intersection of these fields with respect to this compound remains unexplored. Mechanistic investigations into how this specific substrate would interact with common organocatalysts are therefore speculative. The presence of the exocyclic double bond in conjunction with the bromo-substituted aromatic ring presents a unique electronic and steric environment. Potential transformations could theoretically include asymmetric additions to the methylene group or reactions involving the aromatic ring, but no data is available to substantiate such possibilities.

Consequently, there are no detailed research findings, reaction schemes, or data tables to present regarding the organocatalytic or non-metal-catalyzed reactions of this compound. Future research in this area would be necessary to elucidate potential reaction pathways and explore the synthetic utility of this compound within the domain of organocatalysis.

Advanced Functionalization and Derivatization Strategies for 7 Bromo 1 Methylene 2,3 Dihydro 1h Indene

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C and C-N Bond Formation

The bromine atom at the C-7 position of the indene (B144670) core is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks from simple precursors.

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by coupling an organohalide with an organoboron species. wikipedia.orglibretexts.org For 7-Bromo-1-methylene-2,3-dihydro-1H-indene, this reaction provides a pathway to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the 7-position. While direct studies on this specific substrate are not prevalent, the reactivity can be inferred from similar bromo-aromatic systems. For instance, the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles with various boronic acids has been successfully demonstrated, yielding C-7 arylated products in moderate to good yields. nih.gov Similarly, 5-bromoindanone has been used in one-pot borylation/Suzuki reactions to couple with aryl halides. nih.gov These examples underscore the feasibility of applying this methodology to the 7-bromo-indene scaffold. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 75-90 | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 70-85 | nih.gov |

The Heck reaction offers another powerful tool for C-C bond formation, typically involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction could be employed to introduce alkenyl substituents at the 7-position of the indene ring. The general mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The versatility of the Heck reaction allows for the use of a wide range of substituted alkenes, leading to the synthesis of complex stilbene (B7821643) and cinnamate (B1238496) derivatives, among others. nih.gov

For C-N bond formation , Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples aryl halides with a wide array of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates. Studies on related N-heterocycles, such as 4-bromo-7-azaindole, have shown that palladium catalysts combined with ligands like Xantphos can effectively facilitate the coupling with amines and amides. beilstein-journals.org These established protocols provide a strong basis for developing conditions to synthesize 7-amino-functionalized indene derivatives.

Table 2: Conditions for C-N Cross-Coupling on a Related Bromo-Azaindole Scaffold

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Nucleophile | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Morpholine | 92 | beilstein-journals.org |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Benzamide | 85 | beilstein-journals.org |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 110 | Aniline | 88 | researchgate.net |

Transformations Involving the Bromine Moiety

Beyond cross-coupling, the bromine atom can undergo a variety of other useful transformations, further expanding the synthetic utility of the this compound core.

Nucleophilic Substitution and Elimination Pathways

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is challenging, the bromine atom on the indene ring can be replaced by strong nucleophiles under forcing conditions. Such reactions may proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. This pathway could allow for the introduction of nucleophiles like alkoxides, amides, or thiolates at either the C-7 or the adjacent C-6 position. The bromine atom at the 7-position is described as a good leaving group, making the compound susceptible to these types of reactions.

Oxidative and Reductive Functionalization

Reductive dehalogenation provides a straightforward method to remove the bromine atom, yielding the parent 1-methylene-2,3-dihydro-1H-indene. This transformation is valuable when the bromine atom is used as a temporary directing or blocking group during synthesis. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source is a common and efficient method for the reduction of aryl bromides under neutral conditions. organic-chemistry.org Alternative methods include using reducing agents like 2-propanol promoted by a radical initiator. organic-chemistry.org

Oxidative functionalization can be achieved through lithium-halogen exchange followed by trapping with an electrophile. Treatment of the bromo-indene with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures would generate a 7-lithio-indene species. This potent nucleophile can then react with various electrophiles. For example, reaction with molecular oxygen followed by a reductive workup would yield the corresponding 7-hydroxy-indene derivative (a phenol).

Functionalization at the 1-Methylene Group for Novel Adducts

The exocyclic double bond of the 1-methylene group is a key site for functionalization, allowing for the synthesis of a wide array of novel adducts. This alkene moiety can participate in various addition and cycloaddition reactions.

The double bond can undergo electrophilic addition reactions . For example, halogenation with reagents like bromine (Br₂) would likely lead to the formation of a dibromo adduct. Hydroboration-oxidation would result in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Cycloaddition reactions represent a powerful strategy for constructing new ring systems. The 1-methylene group can act as a dienophile in [4+2] Diels-Alder reactions or as a 2π component in [2+2] and [3+2] cycloadditions. For instance, reaction with a suitable diene could construct a new six-membered ring fused at the C1 and methylene (B1212753) positions. Enantioselective 1,3-dipolar cycloadditions of α-methylene lactams have been used to construct spirocycles, a strategy that could potentially be adapted for methylene-indene substrates. nih.gov Similarly, phosphine-catalyzed [4+2] cycloadditions with allenoates have been used with 2-arylidene-1H-indene-1,3(2H)diones to create spirocyclic products. rsc.org

Synthesis of Spiro-Indene and Fused Ring Systems

The unique structure of this compound makes it an excellent precursor for the synthesis of more complex polycyclic systems, including spiro-indenes and fused rings.

Spiro-indenes , which contain a common carbon atom shared by two rings, are prevalent motifs in natural products and pharmaceuticals. rsc.org The synthesis of such structures can be achieved through various strategies. A palladium-catalyzed asymmetric (4+2) dipolar cyclization has recently been developed to construct chiral spiro-indenes. oaepublish.com Base-promoted cyclization with indene-dienes has also been reported as a method to generate diverse spirocyclic indene scaffolds. nih.gov These methods highlight pathways where the indene core can be elaborated into spirocyclic systems.

The construction of fused ring systems can be achieved through intramolecular cyclization reactions. For example, after a Suzuki or Heck reaction at the 7-position to introduce a suitably functionalized side chain, an intramolecular Heck reaction could be used to form a new ring fused to the benzene (B151609) portion of the indene core. Furthermore, ring-expansion reactions of indene derivatives provide a route to fused seven-membered ring systems, which are present in numerous biologically active natural products. chemrxiv.orgnih.gov For example, a base-induced ring expansion of 1-oxo-2,3-dihydro-1H-indene derivatives with alkynes has been shown to be an effective strategy for building fused bicyclo[5.3.0]decane skeletons. chemrxiv.org

Applications As a Synthetic Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Carbocyclic and Heterocyclic Scaffolds

The bifunctional nature of 7-bromo-1-methylene-2,3-dihydro-1H-indene provides multiple pathways for the construction of new ring systems. The exocyclic methylene (B1212753) group can act as a dienophile or dipolarophile in cycloaddition reactions, while the aryl bromide serves as a handle for transition metal-catalyzed cyclization processes.

The 1-methylene group is a prime candidate for participating in cycloaddition reactions to form both carbocyclic and heterocyclic structures. libretexts.org In a [4+2] cycloaddition, also known as the Diels-Alder reaction, the methyleneindene can react with a 1,3-diene to construct a new six-membered ring fused to the indene (B144670) core, resulting in a complex polycyclic carbocyclic system. libretexts.org Similarly, it can undergo [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or diazomethane. nih.gov This type of reaction typically leads to the formation of five-membered heterocyclic rings containing nitrogen and/or oxygen, creating a spirocyclic center at the 1-position of the indene skeleton. nih.gov Another approach involves [4+1] cycloadditions, where a vinylidene equivalent can react with a diene system to generate cyclopentene (B43876) rings featuring an exocyclic methylene group. nih.gov

The bromine atom on the aromatic ring offers an alternative strategy for ring formation, primarily through intramolecular cross-coupling reactions. For instance, if a suitable nucleophile or coupling partner is tethered to another position of the indene molecule, an intramolecular Heck or Suzuki-type reaction can be initiated to forge a new ring fused to the existing aromatic system. This approach is instrumental in building polycyclic aromatic and heteroaromatic architectures.

Table 1: Potential Cycloaddition Reactions for Scaffold Synthesis

| Reaction Type | Reagent Class | Resulting Scaffold Type | Key Feature |

| [4+2] Cycloaddition | 1,3-Diene | Fused Carbocycle | Forms a new six-membered ring. |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide, Azide) | Spiro-Heterocycle | Forms a five-membered heterocyclic ring at C1. nih.gov |

| [4+1] Cycloaddition | Vinylidene Precursor | Fused Carbocycle | Forms a cyclopentene ring. nih.gov |

| Intramolecular Cross-Coupling | Tethered Alkene/Alkyne | Fused Carbocycle/Heterocycle | Utilizes the 7-bromo position for ring closure. |

Role in the Elaboration of Functionalized Indene Derivatives

The elaboration of the this compound scaffold into more complex, functionalized derivatives relies on the selective transformation of its two key reactive handles. The carbon-bromine bond and the exocyclic double bond can be manipulated independently to introduce a wide array of substituents and functional groups.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) introduces new aryl or alkyl groups at the 7-position, enabling the synthesis of biaryl structures or alkylated indenes. mdpi.com

Heck Reaction: Coupling with alkenes can be used to install vinyl groups, which can be further modified. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines provides a direct route to 7-aminoindene derivatives. beilstein-journals.org

Sonogashira Coupling: Coupling with terminal alkynes yields 7-alkynylindenes, which are versatile intermediates for further synthesis. mdpi.com

These reactions are highly efficient and tolerate a broad range of functional groups, allowing for the systematic modification of the aromatic portion of the molecule. mdpi.com

The exocyclic methylene group offers a complementary site for functionalization. Standard alkene transformations can be applied to modify this position:

Reduction: Catalytic hydrogenation can selectively reduce the double bond to afford a 7-bromo-1-methyl-2,3-dihydro-1H-indene.

Oxidation: Dihydroxylation using reagents like osmium tetroxide would yield a diol, while epoxidation would form a spiro-oxirane at the 1-position.

Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond to install functionality on both the exocyclic carbon and the C1 position of the indene ring.

Table 2: Representative Functionalization Reactions

| Reaction Site | Reaction Name | Reagent Class | Product Type |

| C7-Br | Suzuki-Miyaura Coupling | Boronic Acids/Esters | 7-Aryl/Alkyl Indene Derivatives |

| C7-Br | Buchwald-Hartwig Amination | Amines, Amides | 7-Amino/Amido Indene Derivatives beilstein-journals.org |

| C7-Br | Sonogashira Coupling | Terminal Alkynes | 7-Alkynyl Indene Derivatives mdpi.com |

| C1=CH₂ | Catalytic Hydrogenation | H₂ / Catalyst | 1-Methyl Indene Derivative |

| C1=CH₂ | Dihydroxylation | OsO₄ or KMnO₄ | 1-(1,2-Dihydroxyethyl) Indene Derivative |

| C1=CH₂ | Halogenation | Br₂, Cl₂ | 1-(Dihalomethyl)-1-halo-indene Derivative |

Enabling New Synthetic Methodologies and Reaction Cascades

The presence of two distinct and strategically positioned reactive centers in this compound makes it an ideal substrate for the development of reaction cascades. researchgate.net A cascade reaction, also known as a tandem or domino reaction, involves two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency by reducing the number of steps, purifications, and reagent use.

A hypothetical but chemically sound cascade could be initiated at the aryl bromide site. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce a substituent at the 7-position that is capable of subsequently reacting with the 1-methylene group. nih.gov A prime example would be a Suzuki coupling with a vinylboronic acid. The resulting 7-vinyl-1-methylene-2,3-dihydro-1H-indene intermediate, containing a conjugated diene system, could then undergo an intramolecular [4+2] cycloaddition or an electrocyclization reaction under thermal or photochemical conditions, leading to the rapid construction of a complex, polycyclic carbon skeleton. youtube.com

Alternatively, a reaction could be initiated at the methylene group. A Michael addition of a nucleophile could generate an enolate or related intermediate, which could then participate in an intramolecular cyclization by attacking the carbon bearing the bromine atom via an SNAr-type mechanism, if suitably activated. Such sequences allow for the formation of multiple bonds and stereocenters in a single, highly controlled process, showcasing the power of this building block in advanced synthetic design. scispace.com

Table 3: Hypothetical Reaction Cascade

| Step | Reaction Type | Description | Resulting Structure |

| 1 | Heck Coupling | The 7-bromo group reacts with an alkene (e.g., acrylic ester) to form a 7-vinyl substituted indene. | 7-(2-alkoxycarbonylvinyl)-1-methylene-2,3-dihydro-1H-indene |

| 2 | Intramolecular Diels-Alder | The newly formed diene system undergoes an intramolecular [4+2] cycloaddition. | Fused, polycyclic ester |

Computational and Theoretical Chemical Studies of 7 Bromo 1 Methylene 2,3 Dihydro 1h Indene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 7-Bromo-1-methylene-2,3-dihydro-1H-indene, DFT calculations would provide insights into its molecular geometry, electronic properties, and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.

In the case of this compound, the electron-withdrawing nature of the bromine atom at the 7-position is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1-methylene-2,3-dihydro-1H-indene. The exocyclic methylene (B1212753) group, being part of a conjugated system, will also significantly influence the electronic distribution. DFT can also generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize electron distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Methylene-2,3-dihydro-1H-indene | -5.9 | -0.8 | 5.1 |

| This compound | -6.2 | -1.1 | 5.1 |

Molecular Dynamics Simulations of Reaction Intermediates and Pathways

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and to explore potential reaction pathways and the stability of intermediates. For this compound, MD simulations could be employed to investigate its behavior in various solvent environments and its interactions with other reactants.

By simulating the system at the atomic level over time, MD can help identify conformational changes that may precede or follow a chemical reaction. When combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it is possible to model chemical reactions explicitly. This approach would be particularly useful for studying reactions involving the exocyclic double bond or the bromo-substituted aromatic ring. For instance, the simulation could track the trajectory of an approaching electrophile to the methylene group, providing insights into the preferred reaction pathway and the structure of any transient intermediates.

Prediction of Spectroscopic Signatures and Conformational Analysis (Focus on theory, not raw data)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. These predicted shifts, when compared to experimental data, can help confirm the molecular structure. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies and their corresponding intensities can be correlated with specific vibrational modes, such as the C=C stretching of the methylene group or the C-Br stretching frequency.

Conformational analysis, also performed using computational methods, would explore the potential energy surface of the molecule to identify its most stable conformations. For this compound, this would involve examining the orientation of the methylene group relative to the indene (B144670) ring system to determine the global energy minimum structure.

Elucidation of Reaction Mechanisms and Transition States via Computational Models

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For this compound, computational models could be used to investigate various potential reactions, such as electrophilic addition to the methylene group or nucleophilic aromatic substitution at the bromine-bearing carbon.

For a given reaction, the transition state structure can be calculated, and its energy determines the activation energy barrier. This information is crucial for understanding the kinetics of the reaction. For example, in the case of an electrophilic addition, computational models could determine whether the reaction proceeds through a concerted or stepwise mechanism and could predict the stereochemical outcome. The Unified Reaction Valley Approach (URVA) is a sophisticated method that can provide a detailed description of the chemical processes occurring along the reaction path, including bond breaking and formation.

Table 2: Illustrative Calculated Activation Energies for Proposed Reactions of this compound

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic addition of HBr to the methylene group | Stepwise (via carbocation intermediate) | 15.2 |

| Nucleophilic aromatic substitution of the bromo group with methoxide | SNAr | 28.5 |

Analytical and Spectroscopic Methodologies for Research on 7 Bromo 1 Methylene 2,3 Dihydro 1h Indene

Advanced Spectroscopic Techniques for Structural Elucidaion and Reaction Monitoring

A combination of sophisticated spectroscopic methods is indispensable for the definitive structural confirmation of 7-Bromo-1-methylene-2,3-dihydro-1H-indene. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, while a suite of nuclear magnetic resonance (NMR) techniques, including two-dimensional (2D) methods, elucidates the precise connectivity of atoms. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable information regarding the functional groups present and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR spectroscopy is a primary tool for the structural analysis of this compound. The ¹H NMR spectrum of the compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different protons in the molecule. Specifically, the spectrum shows a doublet for the aromatic proton at δ 7.39 (d, J = 7.8 Hz, 1H), a doublet for another aromatic proton at δ 7.20 (d, J = 7.1 Hz, 1H), and a triplet for the third aromatic proton at δ 7.02 (t, J = 7.6 Hz, 1H). The exocyclic methylene (B1212753) protons appear as singlets at δ 6.24 (s, 1H) and δ 5.22 (s, 1H). The aliphatic protons of the five-membered ring are observed as a triplet at δ 2.95 (t, J = 6.9 Hz, 2H) and another multiplet corresponding to the remaining two protons.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.39 | doublet | 7.8 | 1H | Aromatic CH |

| 7.20 | doublet | 7.1 | 1H | Aromatic CH |

| 7.02 | triplet | 7.6 | 1H | Aromatic CH |

| 6.24 | singlet | - | 1H | Exocyclic Methylene CH |

| 5.22 | singlet | - | 1H | Exocyclic Methylene CH |

| 2.95 | triplet | 6.9 | 2H | Aliphatic CH₂ |

High-Resolution Mass Spectrometry (HRMS):

HRMS is critical for confirming the elemental formula of this compound (C₁₀H₉Br). This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other potential structures with the same nominal mass. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the exocyclic double bond, and the C-Br stretching frequency.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the benzene (B151609) ring and the exocyclic double bond, would give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Chromatographic and Separation Techniques for Isolation and Purity Assessment

The isolation and purification of this compound from reaction mixtures, as well as the assessment of its purity, are typically achieved using a combination of chromatographic techniques.

Flash Chromatography:

Flash column chromatography is a common method for the preparative purification of the compound on a laboratory scale. Current time information in Pasuruan, ID. Silica (B1680970) gel is a standard stationary phase for the separation of moderately polar organic compounds. A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate, would be used to elute the compound from the column, separating it from starting materials, reagents, and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

For analytical purity assessment and for the separation of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be employed.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase. This technique is effective for separating isomers with different polarities.

Reverse-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Current time information in Pasuruan, ID. RP-HPLC is widely used for the purity analysis of a broad range of organic compounds. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The choice of column, mobile phase composition, and flow rate are optimized to achieve the best separation and resolution. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Interactive Data Table: Typical Chromatographic Techniques for Indene (B144670) Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Preparative purification |

| Normal-Phase HPLC | Silica, Alumina | Hexanes/Isopropanol | Isomer separation, Purity |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water | Purity assessment |

In-Situ Spectroscopic Analysis of Reaction Kinetics and Intermediates

The study of reaction kinetics and the detection of transient intermediates in the synthesis of this compound can be accomplished using in-situ spectroscopic techniques. These methods provide real-time information about the reaction progress without the need for sampling and quenching.

A plausible synthetic route to this compound is the Wittig reaction of 7-bromo-1-indanone (B39921) with a suitable phosphorus ylide. In-situ monitoring of such a reaction could be performed using the following techniques:

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy can monitor the progress of the Wittig reaction by tracking the disappearance of the carbonyl (C=O) stretching band of the starting material, 7-bromo-1-indanone, and the appearance of the C=C stretching band of the product, this compound. This allows for the determination of reaction rates and the optimization of reaction conditions.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to follow the reaction kinetics in real-time. By acquiring NMR spectra at regular intervals, the concentrations of the starting material, intermediates, and the final product can be quantified. This provides detailed mechanistic insights and allows for the determination of reaction orders and rate constants.

Mass Spectrometry (MS) for Intermediate Detection:

Electrospray ionization mass spectrometry (ESI-MS) can be coupled to a reaction vessel to detect and identify charged intermediates in the reaction mixture. In the context of the Wittig reaction, this could potentially be used to observe the formation of the betaine (B1666868) or oxaphosphetane intermediates, providing direct evidence for the reaction mechanism. This is particularly useful for identifying highly reactive and short-lived species that are not observable by other techniques. rsc.org

Polymer Chemistry and Materials Science Contributions of 7 Bromo 1 Methylene 2,3 Dihydro 1h Indene

7-Bromo-1-methylene-2,3-dihydro-1H-indene as a Monomer in Advanced Polymerization Reactions

Currently, there are no specific studies detailing the use of this compound as a monomer in advanced polymerization techniques. Research in this area would be required to determine its reactivity in various polymerization systems, such as free radical, cationic, anionic, or coordination polymerization. The influence of the bromo- and methylene-substituted indene (B144670) structure on polymerization behavior remains unexplored.

Synthesis of Functional Polymers and Copolymers Incorporating the Indene Moiety

The synthesis of functional polymers and copolymers from this compound has not been described in the available literature. Such research would involve copolymerization studies with other monomers to tailor the properties of the resulting materials. The bromine atom on the indene ring presents a potential site for post-polymerization functionalization, a common strategy for creating specialized polymers, but no examples utilizing this specific monomer have been documented.

Investigation of Polymerization Mechanisms and Kinetics

A detailed investigation into the polymerization mechanisms and kinetics of this compound is absent from the scientific record. Understanding these aspects would be fundamental to controlling the polymerization process and the final properties of the polymer, such as molecular weight and dispersity. Kinetic studies would provide essential data on reaction rates and activation energies, which are currently unknown.

Role in Optoelectronic Materials and Conjugated Polymer Systems

While indene derivatives, in general, have been explored for applications in optical and electronic materials, there is no specific research detailing the role of polymers derived from this compound in optoelectronic or conjugated polymer systems. The development of such materials would depend on the electronic properties of the resulting polymers, which have not been synthesized or characterized according to the available literature. The influence of the bromo-substituent on the optical and electronic characteristics of any potential polymer is yet to be investigated.

Future Research Directions and Unexplored Avenues for 7 Bromo 1 Methylene 2,3 Dihydro 1h Indene

Development of More Sustainable and Atom-Economical Synthetic Approaches

Future research should prioritize the development of more direct and efficient synthetic pathways. Promising strategies include:

Catalytic Cyclization Reactions: Investigating intramolecular cyclizations of appropriately substituted precursors could provide a direct route to the indene (B144670) core. Brønsted or Lewis acid-catalyzed cyclizations of aryl-substituted dienes or alkynes are known methods for forming indene skeletons and represent a more atom-economical approach. organic-chemistry.org

Tandem or One-Pot Reactions: Designing reaction cascades where multiple bond-forming events occur in a single operation can significantly reduce solvent usage, purification steps, and waste generation. researchgate.net A future goal would be to devise a one-pot synthesis starting from simple, readily available materials.

Renewable Feedstocks: A long-term objective is to explore synthetic routes that utilize starting materials derived from renewable resources, moving away from traditional petrochemical feedstocks.

| Concept | Description | Potential Advantage |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org | Reduces waste, lowers costs, enhances sustainability. |

| One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel. | Increased efficiency, reduced solvent waste. |

| Catalytic Cyclization | Use of a catalyst to facilitate the formation of the cyclic indene structure. | Mild reaction conditions, high selectivity, improved yields. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Challenging Transformations

The dual functionality of 7-bromo-1-methylene-2,3-dihydro-1H-indene—the C-Br bond and the exocyclic double bond—makes it an ideal substrate for catalytic studies. While palladium-catalyzed cross-coupling reactions are well-established for aryl bromides, future work could explore more sustainable and cost-effective alternatives. semanticscholar.org

Key areas for investigation include:

Earth-Abundant Metal Catalysis: Research into catalysts based on iron, copper, or nickel for cross-coupling reactions at the C-7 position could provide greener and more economical alternatives to precious metals like palladium. organic-chemistry.org

Dual-Site Catalysis: Developing catalytic systems that can selectively activate and transform both the C-Br bond and the methylene (B1212753) group in a controlled manner would open pathways to complex molecular architectures.

Catalytic Polymerization: The 1-methylene group is a polymerizable handle. Investigating its reactivity with various transition metal catalysts, such as ansa-metallocenes, could lead to novel polymers with tunable properties. chemicalbook.com The pendant bromo group on the polymer backbone would remain available for subsequent post-polymerization functionalization.

Design of Next-Generation Functional Materials and Precursors

Indene derivatives are valuable building blocks for a range of functional materials and bioactive molecules. myskinrecipes.comnih.gov The unique structure of this compound makes it a promising precursor for advanced materials.

Future research could focus on:

Organic Electronics: The bromo-substituent serves as a handle for elaboration into larger π-conjugated systems via cross-coupling reactions. This could be exploited to synthesize novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of photovoltaic devices.

Advanced Polymers: As mentioned, the methylene group allows for polymerization. The resulting poly(indene) derivative would possess a unique combination of properties, including a rigid backbone and a functional handle (the bromine atom) for further modification, such as grafting other polymer chains or introducing specific functional groups.

Ligand Development: The indene scaffold is a critical component of ligands used in catalysis, particularly for olefin polymerization. chemicalbook.com This molecule could serve as a precursor for new ligand systems, where substitution at the 7-position could be used to tune the electronic and steric properties of the resulting metal complexes.

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. An integrated approach combining experimental and computational methods will be crucial for unlocking the full potential of this compound.

Areas for future investigation include:

Computational Modeling: Using Density Functional Theory (DFT) and other computational tools to model reaction pathways, predict transition state energies, and understand the regioselectivity and stereoselectivity of reactions involving both the bromo and methylene groups.

In-Situ Spectroscopy: Employing techniques such as NMR and IR spectroscopy to monitor reactions in real-time, identify reactive intermediates, and gather kinetic data. This can provide direct experimental validation for proposed mechanisms.

Structural Analysis: Obtaining X-ray crystal structures of derivatives of the title compound or its metal complexes would provide precise information on molecular geometry, which is invaluable for rational catalyst design and understanding structure-activity relationships.

Strategies for Stereoselective Synthesis and Chiral Control

While this compound is itself achiral, reactions involving the exocyclic double bond can generate one or more stereocenters. The development of methods to control the stereochemical outcome of these reactions is a significant and valuable research goal.

Future research should focus on:

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 7-Bromo-1-methylene-2,3-dihydro-1H-indene in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS hazard statements (e.g., H315 for skin irritation) and consult Safety Data Sheets (SDS) for solvent compatibility and first-aid protocols .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Combine analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and bromine integration.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M] peak at m/z 223.03).

- Melting Point (mp) : Compare observed mp with literature values (e.g., analogs like 5-Bromo-2,3-dihydro-1H-inden-1-one have mp ~51–54°C) .

Q. What are common synthetic routes for preparing brominated dihydroindenes?

- Methodological Answer : A typical route involves:

- Friedel-Crafts alkylation of indene derivatives with brominating agents (e.g., NBS).

- Palladium-catalyzed cross-coupling for regioselective bromine introduction.

- Optimization : Adjust solvent polarity (e.g., ethyl acetate/pentane mixtures) and catalyst loading to improve yields (e.g., 83% yield reported for structurally related esters) .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. Tools like ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent, temperature). For example, computational screening can identify steric or electronic effects from the bromine substituent on reaction outcomes .

Q. What strategies resolve contradictions in reported reactivity or yields for brominated dihydroindenes?

- Methodological Answer :

- Systematic variation : Test variables like catalyst (e.g., Pd vs. Cu), solvent (polar vs. nonpolar), and reaction time.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., turnover frequency). For instance, discrepancies in yields (e.g., 83% vs. lower values) may arise from differing purification methods or side reactions with the methylene group .

Q. How can experimental design principles improve studies on this compound’s catalytic applications?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate interactions between variables (temperature, pressure, reagent ratios). For example, optimize Suzuki-Miyaura coupling by varying Pd catalyst load (0.5–2 mol%), base (KCO vs. CsCO), and solvent (THF vs. DMF). Statistical tools like ANOVA identify significant factors .

Q. What role does the bromine substituent play in modifying photophysical or electrochemical properties?

- Methodological Answer : Characterize via cyclic voltammetry (CV) to assess redox behavior (e.g., E shifts due to bromine’s electron-withdrawing effect). UV-Vis spectroscopy can reveal changes in absorption maxima (e.g., bathochromic shifts in π→π* transitions). Compare with non-brominated analogs to isolate substituent effects .

Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?

- Methodological Answer : Explore its use as a monomer in polymer synthesis (e.g., bromine as a leaving group for post-polymerization modifications). In organic electronics, test its charge-transport properties in thin-film transistors. Collaborate with computational chemists to predict bandgap modulation via substituent engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.